![molecular formula C25H17Cl2F6N3O3 B2485302 2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide CAS No. 245039-45-6](/img/structure/B2485302.png)
2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound appears to be a complex molecule with potential applications in various fields of chemistry and materials science. Its structure suggests it could exhibit unique properties due to the presence of dichlorophenyl, trifluoromethyl groups, and an imino linkage. Such molecules are often explored for their potential in creating advanced materials or in pharmaceuticals, though this summary will focus on the chemical aspects excluding drug use and side effects.
Synthesis Analysis
Synthesis of complex organic compounds like the one described typically involves multiple steps, including the formation of imine linkages from primary amines and aldehydes or ketones, and the introduction of fluorinated and chlorinated phenyl groups through various organic synthesis techniques such as electrophilic aromatic substitution. While the exact synthesis pathway for this compound is not detailed in available literature, related synthesis methods involve activating the chlorophenyl and trifluoromethylphenyl precursors, followed by coupling reactions to introduce the propanediamide backbone (Liaw et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds containing both dichlorophenyl and trifluoromethylphenyl groups, linked by imine and amide functionalities, can be expected to show significant resonance stabilization and electron withdrawing effects, influencing the overall molecular geometry and stability. Advanced techniques such as X-ray crystallography and NMR spectroscopy are typically employed to elucidate the structure of such molecules, revealing details about bond lengths, angles, and conformational isomers (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Compounds with dichlorophenyl and trifluoromethyl groups attached to an imine-linked propanediamide structure are likely to exhibit reactivity characteristic of imines and amides, including nucleophilic addition and substitution reactions. The presence of electron-withdrawing groups such as trifluoromethyl could enhance the electrophilic character of the carbon atoms adjacent to these functionalities, affecting the compound's reactivity towards nucleophiles (Shetty & Nelson, 1988).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been involved in the synthesis and analysis of various chemical structures. For instance, it has been used in the synthesis of 3-heteroalkyl-2-N-organylaminothiophenes, showcasing amino-imino tautomerism, indicating its role in the exploration of chemical equilibriums and structural analysis Brandsma et al., 1998. Additionally, it has contributed to the synthesis and structural elucidation of trinuclear Copper(II) complexes, emphasizing its significance in inorganic chemistry and material sciences Filkale & Gangwar, 2020.
Chemical Reactions and Mechanisms
- The compound has been utilized to study various chemical reactions and mechanisms, such as the formation of 1,2-dioxanes using tris(2,4-pentanedionato)-manganese(III) or manganese(III) acetate, providing insights into organic reaction pathways and product synthesis Nishino et al., 1991.
Material Sciences and Optoelectronics
- It has been involved in the development of new materials, such as the creation of dichroic dyes for optoelectronic applications, indicating its utility in the synthesis of materials with specific optical properties Shahab et al., 2021.
Coordination Chemistry
- The compound's derivatives have been used in coordination chemistry, as seen in the synthesis and structural analysis of a palladium macrocycle and palladium compartment complexes, highlighting its relevance in the synthesis of complex molecular structures Lee et al., 2016.
Propiedades
IUPAC Name |
2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2F6N3O3/c26-17-8-7-14(21(27)11-17)13-39-34-12-20(22(37)35-18-5-1-3-15(9-18)24(28,29)30)23(38)36-19-6-2-4-16(10-19)25(31,32)33/h1-12,20H,13H2,(H,35,37)(H,36,38)/b34-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLKVFIKVNXFSR-PONZDJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(C=NOCC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C(/C=N/OCC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2F6N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

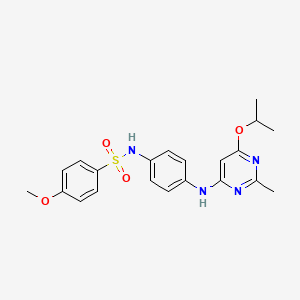
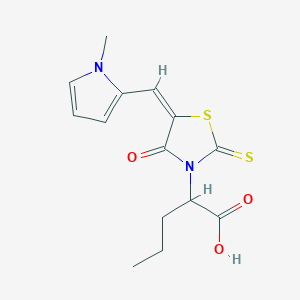
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-propan-2-yloxybenzamide](/img/structure/B2485223.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2485225.png)
![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2485227.png)
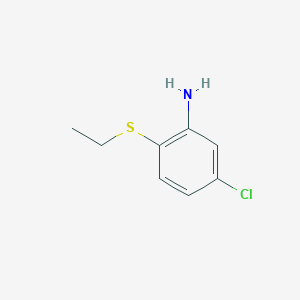
![N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2485230.png)
![2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2485233.png)
![4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2485236.png)
![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2485238.png)

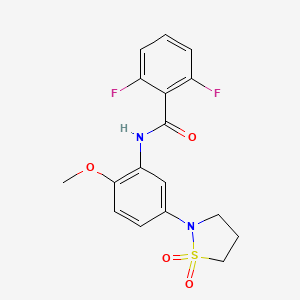
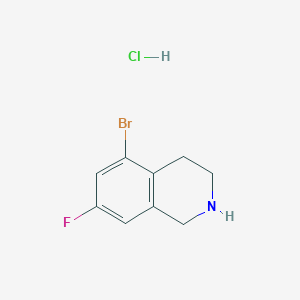
![[2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B2485242.png)